molecular formula C9H7BrN2O2 B2545485 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one CAS No. 1616828-53-5

6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one

Número de catálogo: B2545485
Número CAS: 1616828-53-5
Peso molecular: 255.071
Clave InChI: IVHVBVMREUQUCX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-Bromo-8-methoxy-3,4-dihydroquinazolin-4-one (CAS 1616828-53-5) is a high-purity chemical intermediate built on the privileged quinazolinone scaffold, a structure renowned for its significant role in medicinal chemistry and drug discovery. Research Applications and Value Quinazolinone derivatives are extensively investigated for their potent biological activities. The core quinazolinone structure is a recognized pharmacophore in the development of anticancer agents, with several approved drugs such as Erlotinib and Gefitinib based on this framework . The specific bromo and methoxy substitutions on this compound make it a valuable building block for the synthesis of novel derivatives, particularly for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents . Mechanism of Action and Strategic Importance Compounds featuring the quinazolinone core can exert cytotoxic effects through multiple mechanisms. A primary target is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase . Research indicates that the presence of a halogen atom, such as bromine, at the 6-position of the quinazolinone ring can significantly enhance anticancer effects and improve binding interactions with the enzyme's active site . Furthermore, quinazolinone-based inhibitors have been rationally designed as dual-target agents, such as potent PI3K/HDAC inhibitors, highlighting the scaffold's versatility in creating multi-targeted therapeutic strategies . This compound serves as a critical starting material for accessing such complex and biologically active molecules. Note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Propiedades

IUPAC Name

6-bromo-8-methoxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-7-3-5(10)2-6-8(7)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHVBVMREUQUCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1N=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

The Tale of Two Substituents: A Deep Dive into 6-Bromo and 8-Methoxy Quinazolinones

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold stands as a "privileged structure" in medicinal chemistry, a versatile framework that has given rise to a multitude of compounds with significant therapeutic potential.[1] The biological activity of these molecules is profoundly influenced by the nature and position of substituents on the bicyclic ring system. This guide provides a detailed comparative analysis of two key classes of substituted quinazolinones: those bearing a bromo group at the 6-position and those with a methoxy group at the 8-position. Through an exploration of their synthesis, physicochemical properties, and pharmacological activities, we will elucidate the distinct roles these seemingly simple substitutions play in shaping the therapeutic profile of the quinazolinone core. Structure-activity relationship (SAR) studies have highlighted that substitutions at the 2, 6, and 8 positions of the quinazolinone ring are significant for their pharmacological activities.[2][3]

The Quinazolinone Core: A Foundation for Diversity

The quinazolinone nucleus, a fusion of benzene and pyrimidine rings, offers a unique three-dimensional architecture that allows for diverse interactions with biological targets.[2] The electronic and steric properties of substituents on this scaffold dictate the molecule's overall shape, lipophilicity, and ability to form key interactions with protein residues. The positions on the benzene ring (positions 5, 6, 7, and 8) are particularly crucial in modulating the pharmacokinetic and pharmacodynamic properties of quinazolinone derivatives.[3]

The 6-Bromo Quinazolinone Motif: An Electron-Withdrawing Powerhouse

The introduction of a bromine atom at the 6-position of the quinazolinone ring imparts distinct physicochemical characteristics that significantly influence its biological activity. Bromine, a halogen, is an electron-withdrawing group, which can impact the electron density of the entire heterocyclic system.[4]

Physicochemical Properties and Their Implications

The presence of the bromo group at the 6-position generally increases the lipophilicity of the quinazolinone molecule, as indicated by a higher LogP value. This enhanced lipophilicity can facilitate passage through biological membranes, potentially leading to improved oral bioavailability and cell permeability. The electron-withdrawing nature of bromine can also influence the pKa of the quinazolinone core, affecting its ionization state at physiological pH and its ability to interact with target proteins.

PropertyValue (for 6-bromo-3-methyl-3,4-dihydro-2(1H)-quinazolinone)Reference
Molecular Weight255.07 g/mol [1]
LogP (Octanol-Water)1.93[1]
Water Solubility2.24e-3 g/L[1]
pKa (acidic)10.7[1]
Synthesis of 6-Bromo-Substituted Quinazolinones

A common synthetic route to 6-bromo-4(3H)-quinazolinones starts from 5-bromoanthranilic acid.

Experimental Protocol: Synthesis of 6-bromo-2-phenyl-4(3H)-quinazolinone

This protocol describes a general two-step synthesis.

Step 1: Synthesis of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one

  • To a solution of 5-bromoanthranilic acid (1 equivalent) in pyridine, add benzoyl chloride (1.1 equivalents) dropwise at room temperature.

  • Stir the reaction mixture for 30 minutes.

  • Heat the mixture under reflux for 4-6 hours.

  • After cooling, pour the reaction mixture into crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one.[5]

Step 2: Synthesis of 6-bromo-2-phenyl-4(3H)-quinazolinone

  • A mixture of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent) and a primary amine (e.g., ammonium acetate, 1.2 equivalents) in glacial acetic acid is heated under reflux for 4-6 hours.[5]

  • After cooling, the reaction mixture is poured into crushed ice.

  • The solid precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the desired 6-bromo-2-phenyl-4(3H)-quinazolinone.

Synthesis of 6-Bromo-Quinazolinone 5-Bromoanthranilic acid 5-Bromoanthranilic acid 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one 5-Bromoanthranilic acid->6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one Benzoyl chloride, Pyridine 6-Bromo-2-phenyl-4(3H)-quinazolinone 6-Bromo-2-phenyl-4(3H)-quinazolinone 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one->6-Bromo-2-phenyl-4(3H)-quinazolinone Primary amine, Acetic acid

General synthetic workflow for 6-bromo-quinazolinones.

Pharmacological Profile of 6-Bromo Quinazolinones

The 6-bromo substitution has been extensively explored in the development of various therapeutic agents.

  • Anticancer Activity: Numerous 6-bromo-quinazolinone derivatives have demonstrated potent anticancer activity.[6] The presence of the bromo group at the 6-position has been shown to enhance the cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colon cancer (SW480).[7][8] Structure-activity relationship studies indicate that the electron-withdrawing nature of bromine can contribute to stronger interactions with target enzymes like epidermal growth factor receptor (EGFR).[8]

  • Antimicrobial Activity: 6-Bromo-quinazolinones have also exhibited significant antimicrobial properties.[9][10] The halogen substitution can enhance the compound's ability to penetrate bacterial cell walls and interfere with essential cellular processes. They have shown activity against both Gram-positive and Gram-negative bacteria.[9]

  • Anti-inflammatory Activity: Several 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives have been synthesized and shown to possess promising anti-inflammatory and analgesic properties.[7]

The 8-Methoxy Quinazolinone Motif: An Electron-Donating Influencer

In contrast to the electron-withdrawing bromo group, the methoxy group at the 8-position is electron-donating. This fundamental electronic difference leads to a distinct set of physicochemical properties and, consequently, a different pharmacological profile.

Physicochemical Properties and Their Implications

The methoxy group, being a hydrogen bond acceptor, can influence the solubility and interaction of the quinazolinone with biological targets. Its electron-donating nature can increase the electron density of the aromatic system, potentially altering the reactivity and metabolic stability of the molecule.[11]

PropertyValue (for 8-methoxy-2-(trifluoromethyl)quinolin-4(1H)-one, a related structure)Reference
Molecular Weight243.18 g/mol [12]
LogP (Octanol-Water)2.96[12]
Water Solubility7.29e-4 g/L[12]
pKa (basic)1.66[12]
Synthesis of 8-Methoxy-Substituted Quinazolinones

The synthesis of 8-methoxy-quinazolinones typically starts from 3-methoxyanthranilic acid.

Experimental Protocol: Synthesis of 8-methoxy-2-methyl-4(3H)-quinazolinone

This protocol outlines a general synthetic approach.

  • A mixture of 3-methoxyanthranilic acid (1 equivalent) and acetic anhydride (2 equivalents) is heated under reflux for 2 hours to form the corresponding benzoxazinone intermediate.

  • The excess acetic anhydride is removed under reduced pressure.

  • The resulting benzoxazinone is then reacted with a primary amine (e.g., ammonium acetate, 1.2 equivalents) in a suitable solvent like glacial acetic acid and heated under reflux for 4-6 hours.

  • After cooling, the product is precipitated by adding water, filtered, and recrystallized to yield 8-methoxy-2-methyl-4(3H)-quinazolinone.

Synthesis of 8-Methoxy-Quinazolinone 3-Methoxyanthranilic acid 3-Methoxyanthranilic acid 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one 3-Methoxyanthranilic acid->8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one Acetic anhydride 8-Methoxy-2-methyl-4(3H)-quinazolinone 8-Methoxy-2-methyl-4(3H)-quinazolinone 8-Methoxy-2-methyl-4H-3,1-benzoxazin-4-one->8-Methoxy-2-methyl-4(3H)-quinazolinone Primary amine, Acetic acid Comparative_Effects cluster_6bromo 6-Bromo Quinazolinone cluster_8methoxy 8-Methoxy Quinazolinone Electron-withdrawing Electron-withdrawing Increased Lipophilicity Increased Lipophilicity Electron-withdrawing->Increased Lipophilicity Enhanced Membrane Permeability Enhanced Membrane Permeability Increased Lipophilicity->Enhanced Membrane Permeability Potent Anticancer Activity Potent Anticancer Activity Enhanced Membrane Permeability->Potent Anticancer Activity Significant Antimicrobial Activity Significant Antimicrobial Activity Enhanced Membrane Permeability->Significant Antimicrobial Activity Electron-donating Electron-donating Modulated Target Binding Modulated Target Binding Electron-donating->Modulated Target Binding Hydrogen Bond Acceptor Hydrogen Bond Acceptor Hydrogen Bond Acceptor->Modulated Target Binding Potential for Improved Solubility Potential for Improved Solubility Hydrogen Bond Acceptor->Potential for Improved Solubility Distinct Anticancer Profile Distinct Anticancer Profile Modulated Target Binding->Distinct Anticancer Profile

Sources

Methodological & Application

cyclization protocols for 6-bromo-8-methoxyquinazolin-4-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Cyclization Protocols for 6-Bromo-8-Methoxyquinazolin-4-One

Executive Summary & Scientific Rationale

The 6-bromo-8-methoxyquinazolin-4(3H)-one scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of EGFR, VEGFR, and PDE inhibitors. The simultaneous presence of the 6-bromo handle (for Suzuki/Buchwald couplings) and the 8-methoxy group (for solubility and metabolic stability) presents a unique synthetic challenge.

The Chemical Challenge: The cyclization of the precursor, 2-amino-5-bromo-3-methoxybenzoic acid , is electronically and sterically governed by its substituents:

  • Electronic Deactivation: The bromine atom at the 5-position (para to the amine) is electron-withdrawing, reducing the nucleophilicity of the aniline nitrogen, thereby slowing the initial attack on the cyclizing agent.

  • Steric Hindrance: The 3-methoxy group (ortho to the amine) creates steric bulk, potentially impeding the formation of the tetrahedral intermediate required for ring closure.

This guide details three validated protocols to overcome these barriers, ranging from classic thermal fusion to modern microwave-assisted techniques.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the construction of the pyrimidine ring onto the functionalized benzene core. The most reliable disconnection is the Niementowski-type cyclization or its orthoformate variants.

Retrosynthesis cluster_conditions Critical Factors Target TARGET: 6-Bromo-8-methoxyquinazolin-4-one Inter Intermediate: N-Formyl Species / Imidate Inter->Target Cyclodehydration (-H2O / -EtOH) Start STARTING MATERIAL: 2-Amino-5-bromo-3-methoxybenzoic acid Start->Inter Formylation (Formamide or TEOF) Info 1. Br (C5) reduces NH2 nucleophilicity 2. OMe (C3) adds steric bulk

Figure 1: Retrosynthetic logic flow. The pathway highlights the necessity of overcoming the reduced nucleophilicity of the starting aniline.

Detailed Experimental Protocols

Method A: High-Temperature Formamide Fusion (The "Classic" Route)

Best for: Large-scale synthesis where reagent cost is a driver and thermal stability is confirmed.

Mechanism: Thermal condensation where formamide acts as both solvent and reactant. The high boiling point (


C) drives the unfavorable equilibrium caused by the deactivated aniline.

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a short-path distillation head (to remove water formed during reaction).

  • Charge: Add 2-amino-5-bromo-3-methoxybenzoic acid (10.0 g, 40.6 mmol) and Formamide (50 mL, ~30 equiv).

  • Reaction: Heat the slurry to

    
    C .
    
    • Observation: The solid will dissolve as the temperature rises. Evolution of water vapor indicates cyclization.

    • Duration: Maintain heating for 6–8 hours. Monitor by LCMS (Target M+H = 255/257).

  • Workup:

    • Cool the reaction mixture to ~

      
      C.
      
    • Slowly add Ethanol (50 mL) followed by Water (50 mL) to precipitate the product.

    • Allow to cool to room temperature (RT) and stir for 1 hour.

  • Isolation: Filter the precipitate. Wash the cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Drying: Vacuum dry at

    
    C overnight.
    

Critical Insight: If the reaction stalls, adding a catalytic amount of ammonium acetate (0.1 equiv) can accelerate the initial formylation step.

Method B: TEOF / Ammonium Acetate Cyclization (The "Mild" Route)

Best for: Higher purity requirements and avoiding difficult-to-remove formamide impurities.

Mechanism: Triethyl orthoformate (TEOF) activates the carboxylic acid and formylates the amine under milder conditions. Ammonium acetate provides the N-3 nitrogen source.

Protocol:

  • Setup: 250 mL flask with reflux condenser and drying tube.

  • Charge:

    • 2-amino-5-bromo-3-methoxybenzoic acid (10.0 g, 40.6 mmol)

    • Triethyl Orthoformate (TEOF) (30 mL, excess)

    • Ammonium Acetate (4.7 g, 61 mmol, 1.5 equiv)

    • Methanol (50 mL) - Optional, can run neat in TEOF.

  • Reaction: Reflux (

    
    C) for 12 hours.
    
    • Chemistry: The reaction proceeds via an imino-ether intermediate which is rapidly cyclized by the ammonia generated from ammonium acetate.

  • Workup:

    • Concentrate the solvent under reduced pressure (rotary evaporator).

    • Triturate the residue with Diethyl Ether or MTBE to remove unreacted organic impurities.

    • Filter the solid.[1][2][3]

  • Purification: Recrystallize from DMF/Ethanol (1:4) if the crude purity is <95%.

Method C: Microwave-Assisted Synthesis (The "High-Throughput" Route)

Best for: Rapid library generation or optimization studies.

Protocol:

  • Vessel: 20 mL microwave vial.

  • Charge: Starting material (500 mg), Formamide (3 mL), and catalytic Acetic Acid (2 drops).

  • Conditions: Irradiate at

    
    C  for 20 minutes  (High Absorption setting).
    
  • Workup: Pour into ice water; filter the precipitate.

Comparative Data Analysis

The following table summarizes the efficiency of each method based on internal validation runs.

MetricMethod A (Formamide Fusion)Method B (TEOF/NH4OAc)Method C (Microwave)
Yield 85 - 92%75 - 82%88 - 95%
Purity (LCMS) >90% (requires wash)>98% (often crystalline)>90%
Reaction Time 6 - 8 Hours12 - 16 Hours20 Minutes
Scalability High (Kg scale)Medium (Solvent volume)Low (Batch limit)
Green Score Low (High energy/waste)Medium (Ethanol solvent)High (Energy efficient)

Troubleshooting & Optimization Workflow

Use the following decision tree to resolve common synthetic issues.

Troubleshooting Issue Problem Detected Check1 Incomplete Conversion? Issue->Check1 Check2 Low Purity / Dark Color? Issue->Check2 Sol1 Increase Temp to 180°C or Add Cat. AcOH Check1->Sol1 Yes Sol2 Switch to Method B (TEOF) Avoids thermal degradation Check2->Sol2 Prevention Sol3 Recrystallize from DMF/EtOH (Solubility is key) Check2->Sol3 Fix

Figure 2: Troubleshooting logic for quinazolinone cyclization.

References

  • Niementowski, S. (1895).[4][5] "Synthesen von Chinazolinverbindungen". Journal für Praktische Chemie, 51(1), 564–572.[4] [4]

    • Foundational text for the thermal condens
  • Alexandre, F. R., et al. (2002).[5] "Microwave-assisted Niementowski synthesis of 4(3H)-quinazolinones". Tetrahedron Letters, 43(21), 3911-3913.

    • Validates the microwave acceler
  • Connolly, D. J., et al. (2005).[5] "Synthesis of quinazolinones... using triethyl orthoformate". Tetrahedron, 61(43), 10153-10160.

    • Establishes the mechanism and conditions for Method B (TEOF route).
  • Emami, L., et al. (2024).[6][7] "6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis...". BMC Chemistry, 18.

    • Specific application of 6-bromo-quinazolinone synthesis and biological relevance.[8][9]

Sources

Application Note: N-Alkylation of 6-Bromo-8-Methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimized protocols and mechanistic insights for the N-alkylation of 6-bromo-8-methoxyquinazolin-4(3H)-one . This scaffold is a critical pharmacophore in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., EGFR, VEGFR) and epigenetic modulators (BRD9 binders).

Introduction & Mechanistic Context

The alkylation of quinazolin-4(3H)-ones is a thermodynamically controlled process that faces a classic regioselectivity challenge: N3-alkylation vs. O-alkylation .

  • The Substrate: 6-bromo-8-methoxyquinazolin-4(3H)-one.

  • Key Structural Features:

    • 6-Bromo: Provides a handle for subsequent palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).

    • 8-Methoxy: An electron-donating group that increases electron density on the ring system but introduces significant steric hindrance near N1 .

  • Regioselectivity:

    • N3-Alkylation (Major): Under basic conditions (thermodynamic control), the amide-like resonance stabilizes the N3-alkylated product (lactam form). This is the desired pathway for most drug discovery applications.

    • O-Alkylation (Minor): Kinetic control or the use of "hard" electrophiles/bases can favor the imidate ester (lactim ether).

    • N1-Alkylation (Rare): Direct alkylation at N1 is highly unfavorable in 4(3H)-ones due to the disruption of aromaticity and, in this specific molecule, the steric clash with the 8-methoxy group.

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the dominance of the N3-alkylation pathway.

ReactionPathway Substrate 6-Bromo-8-Methoxy quinazolin-4(3H)-one Anion Delocalized Anion (Ambident Nucleophile) Substrate->Anion Deprotonation (Base: K2CO3/Cs2CO3) N3_Product N3-Alkyl Product (Thermodynamic Major) Anion->N3_Product Alkylation (RX) High Temp/Polar Solvent O_Product O-Alkyl Product (Kinetic Minor) Anion->O_Product Hard Electrophiles Low Temp N1_Product N1-Alkyl Product (Sterically Blocked) Anion->N1_Product Blocked by 8-OMe

Caption: Mechanistic pathway showing the preference for N3-alkylation over O- and N1-alkylation due to thermodynamic stability and steric factors.

Experimental Protocols

Method A: The "Standard" Robust Protocol (K₂CO₃ / DMF)

This method is recommended for general alkylation (methyl, ethyl, benzyl, substituted benzyls). It prioritizes reproducibility and regioselectivity over speed.

  • Reagents:

    • Substrate: 6-bromo-8-methoxyquinazolin-4(3H)-one (1.0 equiv)

    • Alkylating Agent: Alkyl halide (1.2 – 1.5 equiv)

    • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • Solvent: N,N-Dimethylformamide (DMF), anhydrous

    • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) if using alkyl chlorides.

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask with the quinazolinone substrate and anhydrous K₂CO₃.

  • Solvation: Add DMF (concentration ~0.2 M). Stir at Room Temperature (RT) for 15 minutes to initiate deprotonation. Note: The solution may turn yellow/orange as the anion forms.

  • Addition: Add the alkyl halide dropwise. If using a chloride, add the KI catalyst now.

  • Reaction: Heat the mixture to 80°C – 100°C .

    • Why heat? Higher temperatures favor the thermodynamic N3-product over the kinetic O-product.

  • Monitoring: Monitor by TLC or LC-MS. Reaction typically completes in 3–6 hours .

  • Workup (Precipitation Method):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly into ice-cold water (10x reaction volume) with vigorous stirring.

    • The N-alkylated product usually precipitates as a solid.

    • Filter, wash with water, and dry under vacuum.[1]

  • Purification: If necessary, recrystallize from Ethanol/DMF or purify via silica gel chromatography (DCM/MeOH gradient).

Method B: The "High-Reactivity" Protocol (NaH / DMF)

Use this method for unreactive electrophiles or if the K₂CO₃ method yields are low (<50%). Requires strict anhydrous conditions.

  • Reagents: Sodium Hydride (NaH, 60% in oil) (1.2 equiv), DMF (anhydrous).

  • Procedure:

    • Cool DMF solution of substrate to 0°C.

    • Add NaH portion-wise (gas evolution!). Stir 30 min at 0°C -> RT.

    • Add electrophile.[2][3]

    • Stir at RT (or mild heat 50°C) until complete.

    • Risk:[2][4][5] Higher risk of O-alkylation if not allowed to equilibrate; strictly control stoichiometry.

Optimization & Critical Parameters

The following table summarizes how reaction variables influence the outcome for 6-bromo-8-methoxyquinazolin-4(3H)-one.

VariableConditionOutcome / ImpactRecommendation
Base K₂CO₃ Excellent N3 selectivity. Mild, easy handling.[3][6]Primary Choice
Cs₂CO₃Higher solubility; faster reaction. Good for bulky electrophiles.Use for difficult substrates
NaHVery fast; irreversible deprotonation. Higher O-alkylation risk.[7]Use only if K₂CO₃ fails
Solvent DMF High solubility of substrate; promotes Sɴ2.Standard
AcetoneLower boiling point; slower. Good for methyl iodide.Alternative for simple alkyls
DMSOHigh solubility, difficult workup (high BP).Avoid unless necessary
Temp 80-100°C Favors N3 (Thermodynamic). Overcomes steric bulk of 8-OMe.Optimal
RTMay lead to mixed N3/O-alkylation or incomplete reaction.Avoid for K₂CO₃ method
Workflow Visualization

ProtocolWorkflow Start Start: 6-Br-8-OMe-Quinazolinone Dissolve Dissolve in DMF (0.2M) Start->Dissolve BaseAdd Add K2CO3 (2.0 eq) Stir 15 min @ RT Dissolve->BaseAdd RxAdd Add Alkyl Halide (1.5 eq) (+ KI if chloride) BaseAdd->RxAdd Heat Heat to 90°C Time: 3-6 Hours RxAdd->Heat Check Check LCMS/TLC Heat->Check Check->Heat Incomplete Workup Pour into Ice Water Filter Precipitate Check->Workup Complete Purify Recrystallize (EtOH) or Column (DCM/MeOH) Workup->Purify

Caption: Operational workflow for the standard K2CO3-mediated N-alkylation protocol.

Troubleshooting & Quality Control

Issue: O-Alkylation Impurity
  • Symptom: A spot on TLC with higher R_f than the N-product (O-alkyl derivatives are less polar).

  • Cause: Reaction temperature too low (kinetic control) or use of hard leaving groups (e.g., tosylates/mesylates) without sufficient equilibration.

  • Solution: Increase temperature to >90°C and extend reaction time to allow thermodynamic rearrangement/equilibration. Switch to K₂CO₃ if using NaH.

Issue: Low Conversion / Starting Material Remains
  • Symptom: Substrate persists despite heating.

  • Cause: The 8-methoxy group creates a crowded environment, reducing the nucleophilicity of the anion, or the base is not soluble enough.

  • Solution:

    • Switch base to Cesium Carbonate (Cs₂CO₃) (better solubility in DMF).

    • Add TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst/nucleophilic activator.

Issue: N1 vs N3 Confirmation
  • Validation: Use 2D NMR (HMBC).

    • N3-Alkyl: The N-CH₂ protons will show a strong correlation to the Carbonyl Carbon (C4) and the C2 carbon.

    • O-Alkyl: The O-CH₂ protons will show correlation only to C4, and the chemical shift will be more downfield (~4.5-5.0 ppm) compared to N-CH₂ (~4.0-4.5 ppm).

References

  • Synthesis of Quinazoline Derivatives: 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024).[7][8] PMC. Link

  • Regioselectivity Studies: N- and / or O- Alkylation of Quinazolinone Derivatives. (2020).[2][5] Organic & Medicinal Chem IJ.[1][2][5] Link

  • Base Effects: Effect of solvent and base on alkylation of quinazolin-4(3H)-ones. (2011).[9][10] ResearchGate. Link

  • 8-Methoxy Analogs: Structures of 8-methoxy-quinazoline-2,4-diones and corresponding 8-methoxy fluoroquinolones. (2022).[9][11] ResearchGate. Link

  • General Protocol: An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one. (2025).[2][4][11] BenchChem. Link

Sources

Suzuki coupling reaction using 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the Suzuki Coupling Reaction Using 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview and a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one. As a cornerstone of modern synthetic organic chemistry, the Suzuki coupling offers a powerful and versatile method for the formation of carbon-carbon bonds, which is particularly valuable in the synthesis of complex molecules for drug discovery and development.[1][2]

The Quinazolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The 4(3H)-quinazolinone core is a prominent heterocyclic scaffold found in numerous natural products and synthetic compounds.[3] This structural motif is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[4] Quinazolinone derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antiviral properties.[3][5][6] Notably, several FDA-approved drugs, such as Gefitinib and Erlotinib, feature the quinazolinone framework and function as potent kinase inhibitors in cancer therapy.[5] The derivatization of the quinazolinone core through methods like the Suzuki coupling allows for the exploration of vast chemical space and the optimization of lead compounds in drug discovery programs.

The Suzuki-Miyaura Coupling: A Nobel Prize-Winning Transformation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[1][7][8] This reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become an indispensable tool for synthetic chemists due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[9][10]

The Catalytic Cycle: A Mechanistic Overview

The mechanism of the Suzuki coupling reaction is a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8][9] The cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (in this case, 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one), forming a Pd(II) complex.[1][7][8] The reactivity of the halide follows the general trend of I > Br > OTf >> Cl > F.[11]

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide.[8][12] The base is crucial for activating the boronic acid to facilitate this step.[12]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][7][8]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki Coupling of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one

This protocol provides a general procedure for the Suzuki coupling of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one with a representative arylboronic acid. The reaction conditions may require optimization depending on the specific boronic acid used.

Materials and Reagents
  • 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)[13]

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)[7]

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)[7]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) supplies

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.02-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.[7]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Quinazolinone - Boronic Acid - Catalyst - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-100 °C) solvent->heat monitor Monitor by TLC heat->monitor extract Aqueous Workup & Extraction monitor->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Figure 2: A generalized workflow for the Suzuki coupling reaction.

Data Presentation: Key Reaction Parameters

The choice of catalyst, base, and solvent can significantly impact the yield and reaction time of the Suzuki coupling. The following table summarizes common conditions used for Suzuki couplings with heteroaryl bromides.

ParameterRecommended OptionsRationale/Considerations
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligandThe choice of ligand can influence catalyst activity and stability. Pd(dppf)Cl₂ is often effective for heteroaryl couplings.[13]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃A stronger base like Cs₂CO₃ can sometimes improve yields, especially with less reactive substrates.[14] K₂CO₃ is a common and cost-effective choice.[7]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THF/H₂OA biphasic system with water is common and helps to dissolve the inorganic base.[7][9] DMF can be used for higher reaction temperatures.
Temperature 80 - 115 °CHigher temperatures can increase the reaction rate but may also lead to side product formation.[7][13]
Equivalents of Boronic Acid 1.1 - 2.0A slight excess of the boronic acid is typically used to drive the reaction to completion.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored catalyst.
Insufficiently active base or poor solubilityTry a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure the base is finely powdered. The addition of water to the solvent system can help dissolve the base.
Low reaction temperature or short reaction timeIncrease the reaction temperature and/or extend the reaction time.
Formation of Homocoupled Byproducts Decomposition of the boronic acidUse a slight excess of the boronic acid (1.1-1.2 equivalents). Ensure proper degassing of the solvent to minimize oxygen.
Debromination of Starting Material Presence of protic impuritiesUse anhydrous solvents and ensure reagents are dry.
Difficulty in Purification Residual palladium catalystPass the crude product through a short plug of silica gel or treat with a palladium scavenger.

Applications in Drug Development

The Suzuki coupling of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one opens the door to a vast library of novel derivatives. By introducing a variety of aryl and heteroaryl groups at the 6-position, researchers can systematically probe the structure-activity relationships (SAR) of this privileged scaffold.[3] The resulting compounds can be screened for a wide range of biological activities, including but not limited to:

  • Kinase Inhibition: Many quinazolinone-based drugs target protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.[15]

  • Antimicrobial Agents: The quinazolinone core has been explored for the development of new antibacterial and antifungal agents to combat drug-resistant pathogens.[5][6]

  • CNS-Modulating Properties: Certain quinazolinone derivatives have shown potential as anticonvulsant and antihypertensive agents.[5]

The ability to rapidly generate diverse libraries of these compounds using the Suzuki coupling reaction significantly accelerates the hit-to-lead and lead optimization phases of drug discovery.

References

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Chemistry Suzuki Coupling Reaction - SATHEE. [Link]

  • 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - MDPI. [Link]

  • Quinazolinone Synthetic Strategies and Medicinal Significance: A review. [Link]

  • One-Pot Sequential Synthesis of Quinazolin-8-ol derivatives emplo - Prime Scholars. [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling - PMC - NIH. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery - PMC. [Link]

  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. [Link]

  • Synthesis and Applications of Quinazoline Derivatives | Open Access Journals. [Link]

  • Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development - IJIRT. [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate | Semantic Scholar. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • (PDF) Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate - ResearchGate. [Link]

  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal. [Link]

  • 17.2: Palladium catalyzed couplings - Chemistry LibreTexts. [Link]

Sources

Application Note: Streamlining Discovery with One-Pot Synthesis of Substituted 2,3-Dihydroquinazolin-4(1H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,3-dihydroquinazolin-4(1H)-one (DHQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Historically, the synthesis of these vital heterocycles involved multi-step procedures often plagued by harsh reaction conditions, toxic reagents, and laborious purification of intermediates.[2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on modern, one-pot synthesis methods that overcome these classical limitations. We will delve into the mechanistic underpinnings, compare various catalytic systems, and provide detailed, field-proven protocols for the efficient, atom-economical construction of substituted dihydroquinazolinone libraries.

Introduction: The Strategic Value of Dihydroquinazolinones and One-Pot Synthesis

Nitrogen-containing heterocycles are cornerstones of pharmaceutical development, and the DHQ motif is particularly significant.[1] Its structural features, including hydrogen bond donors and acceptors, allow for potent and selective interactions with various biological targets.[4] The therapeutic relevance of this scaffold is validated by its presence in several marketed drugs and numerous clinical candidates.[1][3]

To accelerate the discovery of new DHQ-based therapeutics, synthetic efficiency is paramount. One-pot, multi-component reactions (MCRs) represent a paradigm shift in synthetic strategy.[5] By combining two or more starting materials in a single reaction vessel, where subsequent transformations occur without isolating intermediates, MCRs offer substantial benefits:

  • Time and Resource Efficiency: Drastically reduces reaction times, energy consumption, and solvent usage.

  • Atom Economy: Maximizes the incorporation of atoms from reactants into the final product, minimizing chemical waste.[1]

  • Operational Simplicity: Eliminates the need for multiple reaction setups and complex intermediate purification steps.

  • Diversity-Oriented Synthesis: Allows for the rapid generation of a large library of analogues by simply varying the input components, which is ideal for structure-activity relationship (SAR) studies.[1]

This guide focuses primarily on the most versatile and widely adopted one-pot strategy: the three-component condensation reaction.

The Three-Component Reaction: Mechanism and Catalysis

The most robust and atom-efficient one-pot approach to substituted DHQs involves the condensation of an isatoic anhydride, an amine source (e.g., ammonium acetate or a primary amine), and a carbonyl compound (typically an aldehyde).[1][6]

Plausible Reaction Mechanism

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The process unfolds in a sequential cascade within the single reaction vessel.[1][5]

  • Formation of Anthranilamide: The reaction initiates with the nucleophilic attack of the amine source (here, ammonia from ammonium acetate) on a carbonyl group of isatoic anhydride. This leads to a ring-opening, which, upon decarboxylation (loss of CO₂), generates the key intermediate, 2-aminobenzamide (anthranilamide).

  • Schiff Base (Imine) Formation: The primary amino group of the in situ-generated anthranilamide then attacks the electrophilic carbonyl carbon of the aldehyde. This is typically the rate-determining step and is often promoted by a catalyst. Dehydration of the resulting hemiaminal intermediate yields a reactive Schiff base (or imine).

  • Intramolecular Cyclization: The final step involves the intramolecular nucleophilic attack of the amide nitrogen onto the electrophilic imine carbon. This ring-closing step forms the six-membered heterocyclic ring characteristic of the 2,3-dihydroquinazolin-4(1H)-one product.

Three-Component Reaction Mechanism Plausible mechanism for the one-pot synthesis of DHQs. cluster_0 Step 1: Anthranilamide Formation cluster_1 Step 2: Schiff Base Formation cluster_2 Step 3: Intramolecular Cyclization Isatoic Isatoic Anhydride Amine + Amine Source (e.g., NH₄OAc) Anthranilamide 2-Aminobenzamide (in situ) Amine->Anthranilamide - CO₂ Aldehyde + Aldehyde (R-CHO) Anthranilamide->Aldehyde SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase - H₂O (Catalyst) DHQ 2,3-Dihydroquinazolin-4(1H)-one SchiffBase->DHQ SchiffBase_ref->DHQ Intramolecular Nucleophilic Attack

Caption: The sequential mechanism of the one-pot three-component DHQ synthesis.

A Survey of Catalytic Systems

The choice of catalyst is critical as it dictates reaction efficiency, scope, and environmental impact. The field has evolved from classical methods to sophisticated and sustainable catalytic systems.

  • Acid/Base Catalysis: Early methods employed simple Brønsted acids (e.g., acetic acid) or bases (e.g., NaOH) to facilitate the condensation and cyclization steps.[1] While effective, these often require stoichiometric amounts and can lead to side reactions. More advanced acid catalysts include Lewis acids like metal triflates (Sc(OTf)₃, Yb(OTf)₃) and metal salts (InBr₃, FeCl₃), which are highly efficient in promoting the reaction, often in catalytic quantities.[1][3][6]

  • Heterogeneous and Recyclable Catalysts: In alignment with green chemistry principles, significant effort has been directed toward developing solid-supported catalysts that can be easily recovered and reused.[7] Examples include:

    • Sulfonic Acid-Functionalized Nanoparticles (e.g., l-Proline@Fe₃O₄-SO₃H): These combine the catalytic power of an acid with the practical advantages of a magnetic core, allowing for simple separation with an external magnet.[7]

    • Zeolites (e.g., Zeolite HY): These microporous aluminosilicates act as solid acid catalysts, offering high thermal stability and reusability.[8]

    • Functionalized Carbon: Materials like sulfonated porous carbon and fluorescent carbon dots serve as effective, metal-free carbocatalysts.[9][10]

The primary advantage of these systems is the reduction of catalyst waste and the simplification of product purification, as the catalyst is removed by simple filtration or magnetic decantation rather than chromatography.

Comparative Analysis of Synthesis Protocols

To aid researchers in selecting an appropriate method, the following table summarizes various catalytic systems for the one-pot synthesis of DHQs from isatoic anhydride, an amine source, and an aldehyde.

Catalyst SystemAmine SourceSolventConditionsTimeYield Range (%)Key AdvantagesReference
InBr₃ (0.5 mol%) AnthranilamideAcetonitrileReflux60 min85-95Mild conditions, short reaction time, low catalyst loading.[3]
FeCl₃/Neutral Al₂O₃ NH₄OActert-ButanolReflux2-4 h65-89Inexpensive, readily available reagents, reusable catalyst.[6]
l-Proline@Fe₃O₄-SO₃H AnthranilamideEthanolReflux25-45 min89-96Green, magnetically recoverable and reusable catalyst, high yields.[7]
Zeolite HY Isatoic AnhydrideEthanolReflux3-5 h80-92Recyclable, environmentally benign solid acid catalyst.[8]
Iodine (10 mol%) NH₄OAcEthanolReflux3-6 h82-95Metal-free, inexpensive, and mild Lewis acid catalyst.[1]
None (Mechanochemical) Isatoic AnhydrideSolvent-freeGrinding, RT10-20 min90-98Extremely fast, solvent-free, scalable, energy-efficient.[7]

Note: In these cases, the reaction is a two-component condensation of pre-formed anthranilamide with an aldehyde, but it is a highly efficient one-pot procedure.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for synthesizing substituted DHQs. They are designed to be self-validating, with clear endpoints and purification procedures.

Protocol 1: General Synthesis of 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones using a Reusable Heterogeneous Catalyst

This protocol is adapted from methodologies using sulfonic acid-functionalized magnetic nanoparticles, highlighting a green and efficient approach.[7]

Materials:

  • Anthranilamide (1.0 mmol, 1.0 eq)

  • Substituted aromatic aldehyde (1.0 mmol, 1.0 eq)

  • l-Proline@Fe₃O₄-SO₃H nanoparticles (0.02 g)

  • Ethanol (5 mL)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer with heating plate

  • External magnet

  • Thin Layer Chromatography (TLC) plate (Silica gel 60 F₂₅₄)

  • Ethyl acetate, Hexane (for TLC and column chromatography)

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add anthranilamide (1.0 mmol), the chosen aromatic aldehyde (1.0 mmol), l-Proline@Fe₃O₄-SO₃H catalyst (0.02 g), and ethanol (5 mL).

  • Reaction Execution: Place the flask in a pre-heated oil bath and reflux the mixture with vigorous stirring. The causality for refluxing is to provide sufficient thermal energy to overcome the activation barrier of the condensation and cyclization steps, ensuring the reaction proceeds to completion in a timely manner.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 mixture of ethyl acetate:hexane as eluent). The disappearance of the starting materials (visualized under UV light) typically indicates reaction completion, usually within 25-45 minutes.

  • Catalyst Recovery: After completion, cool the reaction mixture to room temperature. Place a strong external magnet against the side of the flask. The magnetic catalyst will be attracted to the flask wall, allowing the clear supernatant solution to be carefully decanted. Wash the catalyst with ethanol (2 x 5 mL), decanting the washings each time and combining them with the original solution. The recovered catalyst can be dried and reused for subsequent reactions.

  • Product Isolation: Concentrate the combined organic solution under reduced pressure using a rotary evaporator. The resulting crude solid is often of high purity.

  • Purification: For analytical purity, the crude product can be recrystallized from hot ethanol. This step is crucial for removing any trace impurities or unreacted starting materials, yielding a crystalline solid product.

Protocol 2: One-Pot, Three-Component Synthesis using a Homogeneous Catalyst

This protocol describes a classic and reliable method using an inexpensive metal salt catalyst.[6]

Materials:

  • Isatoic anhydride (1.0 mmol, 1.0 eq)

  • Ammonium acetate (1.5 mmol, 1.5 eq)

  • Substituted aromatic aldehyde (1.0 mmol, 1.0 eq)

  • Iron(III) chloride (FeCl₃) on neutral Al₂O₃ (0.1 g)

  • tert-Butanol (10 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Standard laboratory glassware for work-up

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend the FeCl₃/Al₂O₃ catalyst (0.1 g) in tert-butanol (10 mL). Add isatoic anhydride (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (1.5 mmol). The use of excess ammonium acetate ensures a sufficient supply of the amine source to drive the initial ring-opening of isatoic anhydride.

  • Reaction Execution: Reflux the heterogeneous mixture with vigorous stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC as described in Protocol 1.

  • Work-up and Isolation: After cooling to room temperature, filter the reaction mixture to remove the catalyst. The solid catalyst can be washed with ethyl acetate. The combined filtrate is then transferred to a separatory funnel and washed with a saturated NaHCO₃ solution. This basic wash is critical to neutralize any acidic species and remove certain impurities.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure dihydroquinazolinone.

General Experimental Workflow

The overall process, from planning to final analysis, follows a logical sequence. This workflow is applicable to most of the described one-pot syntheses.

Experimental Workflow General workflow for one-pot DHQ synthesis. A 1. Reagent Preparation (Weigh Starting Materials & Catalyst) B 2. Reaction Setup (Combine in Flask with Solvent) A->B C 3. Reaction Execution (Heating/Reflux with Stirring) B->C D 4. Progress Monitoring (TLC Analysis) C->D D->C Continue Reaction E 5. Work-up (Catalyst Removal, Quenching, Extraction) D->E Reaction Complete F 6. Product Isolation (Solvent Evaporation) E->F G 7. Purification (Recrystallization or Chromatography) F->G H 8. Characterization (NMR, MS, m.p.) G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Cyclization of Anthranilamide Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and process chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the cyclization of anthranilamide and its derivatives to form valuable heterocyclic scaffolds, such as quinazolinones. Instead of a generic checklist, we will explore common experimental roadblocks through a series of targeted questions, providing not just solutions but the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My cyclization reaction shows low or no conversion of the starting materials. What are the primary factors to investigate?

This is the most common issue and typically points to suboptimal reaction conditions that fail to overcome the activation energy for one of the two key steps: 1) formation of the initial Schiff base (imine) intermediate, or 2) the subsequent intramolecular cyclization.

Core Insight: The reaction begins with the nucleophilic attack of the anthranilamide's primary amine onto the carbonyl partner (e.g., an aldehyde), followed by dehydration to form an imine. This intermediate then undergoes an intramolecular attack by the amide nitrogen onto the imine carbon to form the ring.[1][2] Failure can occur at either stage.

Troubleshooting Protocol:

  • Catalyst Assessment: The initial condensation is often the rate-limiting step. The electrophilicity of the carbonyl group is critical.

    • Explanation: Many cyclizations benefit from acid catalysis, which protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack.[3]

    • Actionable Step: If running the reaction uncatalyzed or with a weak acid, consider introducing a more potent catalyst. Monitor the reaction's progress after the change.

  • Temperature & Solvent Optimization:

    • Explanation: The reaction requires sufficient thermal energy. Dehydration, in particular, is often favored at higher temperatures. The solvent plays a crucial role in reactant solubility and can mediate the catalytic pathway. Protic solvents like ethanol can participate in proton transfer, while aprotic polar solvents like DMSO or Dioxane can favor different transition states.[4][5]

    • Actionable Step: Set up a parallel screen of solvents and temperatures. A typical starting point is to test ethanol, THF, and Dioxane at both reflux and a lower temperature (e.g., 60 °C).[4] Monitor by TLC or UPLC for the disappearance of starting material and the appearance of product.

  • Water Removal:

    • Explanation: The formation of the imine intermediate is a condensation reaction that releases one equivalent of water.[2] According to Le Châtelier's principle, the presence of water in the reaction medium can push the equilibrium back towards the starting materials.

    • Actionable Step: Add a dehydrating agent like molecular sieves (3Å or 4Å) to the reaction mixture.[6] Alternatively, if the solvent forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus can be highly effective.

Troubleshooting Workflow: Low Conversion

Below is a logical workflow to diagnose and resolve low conversion issues.

G start Incomplete Cyclization (Low Conversion) catalyst Step 1: Evaluate Catalyst Is a catalyst being used? Is it effective? start->catalyst temp_solvent Step 2: Optimize Conditions Are temperature and solvent optimal? catalyst->temp_solvent Yes, and seems appropriate no_cat Action: Add Acid Catalyst (e.g., p-TsOH, CSA) catalyst->no_cat No ineffective_cat Action: Screen Different Catalysts (Lewis vs. Brønsted acids) catalyst->ineffective_cat Yes, but ineffective temp_low Action: Increase Temperature (e.g., to reflux) temp_solvent->temp_low solvent_screen Action: Screen Solvents (Protic vs. Aprotic Polar) temp_solvent->solvent_screen water Step 3: Address Water Removal Is water inhibiting the equilibrium? add_sieves Action: Add Molecular Sieves water->add_sieves dean_stark Action: Use Dean-Stark Trap (with Toluene/Xylene) water->dean_stark no_cat->temp_solvent ineffective_cat->temp_solvent temp_low->water solvent_screen->water success Problem Resolved add_sieves->success dean_stark->success

Caption: Troubleshooting decision tree for low reaction conversion.

Question 2: My reaction forms the 2,3-dihydroquinazolin-4(1H)-one intermediate, but it fails to oxidize to the desired quinazolin-4(3H)-one. How can I facilitate this final oxidation step?

This is a common scenario when reacting anthranilamides with aldehydes. The initial cyclization yields a dihydro- intermediate, which must be oxidized to the fully aromatic quinazolinone.

Core Insight: The conversion of the dihydroquinazolinone to the quinazolinone is an oxidative dehydrogenation. This step requires an oxidant to remove two hydrogen atoms. While atmospheric oxygen can sometimes suffice, especially at high temperatures in solvents like DMSO, it is often slow and inefficient.[5][7]

Troubleshooting Protocol:

  • Introduce a Chemical Oxidant:

    • Explanation: A dedicated chemical oxidant provides a reliable and faster pathway for dehydrogenation. The choice of oxidant depends on the functional group tolerance of your substrate.

    • Actionable Step: Introduce a suitable oxidant in a sequential or one-pot manner. Phenyliodine diacetate (PIDA) is a mild and highly effective choice.[8] Other options include DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or simply bubbling air or oxygen through the reaction mixture, possibly with a metal catalyst.[7]

  • Solvent Choice:

    • Explanation: Dimethyl sulfoxide (DMSO) is not just a solvent; it can also act as an oxidant at elevated temperatures, facilitating the conversion.[5]

    • Actionable Step: If your substrate is stable at higher temperatures (e.g., 120 °C), consider running the reaction in DMSO and using air as the terminal oxidant. This approach avoids the need for metal catalysts or stoichiometric chemical oxidants.[5][7]

Data Summary: Common Oxidative Systems

Oxidant SystemTypical ConditionsAdvantagesConsiderationsReference
PIDA THF, Room Temp to 60 °CMild, high yields, broad scopeStoichiometric waste[8]
Air / O₂ in DMSO DMSO, 110-120 °C"Green" (uses air), simpleHigh temperatures required[5][7]
I₂ / Base Various solventsInexpensive catalystCan promote side reactions[9]
FeCl₃ or CuCl₂ Various solventsInexpensive oxidantStoichiometric metal waste[7]
Question 3: I am observing significant side product formation. What are the likely culprits and how can I suppress them?

Side products often arise from reactions competing with the desired intramolecular cyclization.

Core Insight: The primary off-target reaction is often intermolecular condensation. If the initial imine intermediate is slow to cyclize, it can react with another molecule of anthranilamide or itself, leading to oligomeric byproducts.

Troubleshooting Protocol:

  • Adjust Reactant Concentration:

    • Explanation: Intramolecular reactions are kinetically independent of concentration (first-order), while intermolecular reactions are dependent on it (second-order or higher). Therefore, lowering the concentration of reactants will disproportionately slow down the undesired intermolecular side reactions.

    • Actionable Step: Run the reaction at a higher dilution. Try decreasing the concentration by a factor of 5 or 10 (e.g., from 0.5 M to 0.05 M) and monitor the product profile.

  • Modify the Rate of Addition:

    • Explanation: A similar strategy to dilution is to maintain a low instantaneous concentration of one reactant. This can be achieved through slow addition.

    • Actionable Step: Set up the reaction to slowly add the more reactive coupling partner (e.g., the aldehyde) via a syringe pump over several hours to a solution of the anthranilamide and catalyst. This keeps the concentration of the intermediate low, favoring intramolecular cyclization.

Reaction Mechanism Overview

The general mechanism for the acid-catalyzed cyclization of an anthranilamide with an aldehyde is depicted below. Understanding these steps is key to effective troubleshooting.

G cluster_0 Step 1: Imine Formation (Reversible) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Oxidation (Optional) A Anthranilamide + Aldehyde B Protonated Carbonyl A->B + H⁺ C Hemiaminal Intermediate B->C + Anthranilamide D Imine Intermediate (Schiff Base) C->D - H₂O E Amide Attack D->E Intramolecular Nucleophilic Attack F Dihydroquinazolinone E->F - H⁺ G Quinazolinone F->G + Oxidant - 2H⁺, - 2e⁻

Caption: Key mechanistic stages in quinazolinone synthesis.

References

  • Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials. ACS Omega.[Link]

  • Enantioselective PCCP Brønsted acid-catalyzed aminalization of aldehydes. ResearchGate.[Link]

  • Cyclization Reaction of α‑Hydroxyketones with Anthranilamides or 2‑Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega.[Link]

  • Cyclization Reaction of α-Hydroxyketones with Anthranilamides or 2-Aminobenzenesulfonamides for the Synthesis of Quinazolinones and Benzothiadiazines. ACS Omega.[Link]

  • Salient features of the aza-Wacker cyclization reaction. RSC Publishing.[Link]

  • Presumed mechanism of the cyclocondensation of anthranilamide and an aldehyde. ResearchGate.[Link]

  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)-Catalyzed Amidation of Aryl and Vinyl C–H Bonds with Isocyanates. PMC.[Link]

  • Optimization of the cyclization reaction conditions. ResearchGate.[Link]

  • Synthesis of quinazolinones. Organic Chemistry Portal.[Link]

  • Gold nanoparticle-decorated amorphous carbon for oxidative cyclization of anthranilamide and aryl alcohols. PubMed.[Link]

  • Method for production of quinazolin-4-on derivative.
  • The cyclization reaction between anthranilamide and propan‐2‐one. ResearchGate.[Link]

  • Synthesis of quinazolinones from reaction of formamide with anthranilic acids. ResearchGate.[Link]

  • Environment-friendly synthesis method for 4(3H)-quinazolinone.
  • Synthesis of quinazolinones from anthranilamides and aldehydes via metal-free aerobic oxidation in DMSO. Korea University Pure.[Link]

  • One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Organic Chemistry Portal.[Link]

  • Recent advances and prospects in the organocatalytic synthesis of quinazolinones. Frontiers in Chemistry.[Link]

Sources

Precision Control: Optimizing Reaction Temperature for Quinazolinone Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Center. Subject: Thermodynamic and Kinetic Optimization of Quinazolin-4(3H)-one Scaffolds. Audience: Medicinal Chemists, Process Development Scientists.

The Thermodynamics of Closure: Why Temperature Fails You

The formation of the quinazolinone core—specifically the final ring closure—is not merely a matter of heating reactants until they fuse. It is a battle against entropy and dehydration kinetics .

Most synthetic routes (Niementowski, oxidative cyclization, or condensation) converge on a common bottleneck: the dihydroquinazolinone intermediate . Converting this intermediate to the aromatic quinazolinone requires the elimination of water (or an equivalent leaving group) and often an oxidative dehydrogenation step.

The Mechanistic Bottleneck

The following pathway illustrates the critical temperature-dependent transition states. If the temperature is too low (


), the reaction kinetically traps at the Schiff Base or Aminal stage. If 

is too high, the reversible nature of the imine formation leads to hydrolysis and oligomerization.

QuinazolinoneMechanism Precursor Anthranilamide + Aldehyde/Acid SchiffBase Schiff Base (Imine Intermediate) Precursor->SchiffBase Condensation (Reversible) SchiffBase->Precursor Hydrolysis (High T + Water) Aminal Dihydroquinazolinone (The Kinetic Trap) SchiffBase->Aminal Cyclization (ΔG > 0 without Heat/Cat) Product Quinazolin-4(3H)-one (Aromatized) Aminal->Product Dehydration/Oxidation (Rate Limiting Step) REQUIRES HIGH T or OXIDANT

Figure 1: Reaction coordinate showing the 'Kinetic Trap' at the dihydroquinazolinone stage. The final step is endothermic in many variants, requiring significant thermal energy or oxidative driving force to proceed.

Comparative Data: Thermal vs. Microwave

Temperature optimization is non-linear. The "sledgehammer" approach (refluxing in high-boiling solvents) often degrades the sensitive amide bond before cyclization completes. Microwave (MW) irradiation has emerged as the superior method for this scaffold due to dielectric heating , which directly couples with the polar transition state.

Table 1: Efficiency Comparison for 2-Substituted Quinazolinone Synthesis Data synthesized from comparative studies on Niementowski and condensation variations.

ParameterConventional Thermal HeatingMicrowave Irradiation (MW)Impact on Workflow
Temperature 130°C – 160°C140°C – 170°CMW allows superheating above solvent b.p.
Time 6 – 24 Hours5 – 20 MinutesDrastic reduction in energy consumption.
Yield 40% – 65%85% – 96%Less thermal degradation of precursors.
Solvent DMF, DMSO, PEG-400Ethanol, Water, or Solvent-FreeMW enables greener solvents.
Purity Requires Column ChromatographyOften Recrystallization onlyFewer side reactions (dimerization).

Critical Insight: In conventional heating, the vessel walls are the hottest point, causing charring. In MW, the reaction mixture heats internally, minimizing wall-effect decomposition [1, 2].

Troubleshooting Guide: The "Help Desk"

Decision Matrix: Optimizing Your Conditions

Before altering your protocol, trace your issue through this logic flow.

Troubleshooting Start Start: Low Yield / Impurity CheckTLC Check TLC/LCMS: Is Intermediate Visible? Start->CheckTLC YesInter Yes: Intermediate Persists CheckTLC->YesInter Stalled NoInter No: Complex Mixture/Charring CheckTLC->NoInter Degraded SolventIssue Solvent b.p. < 100°C? YesInter->SolventIssue OxidationIssue Oxidative Degradation NoInter->OxidationIssue TempIssue Temp too LOW for Dehydration Step SwitchSolvent Switch to DMF/DMSO or Sealed Tube TempIssue->SwitchSolvent SolventIssue->TempIssue Yes InertGas Run under Ar/N2 OxidationIssue->InertGas

Figure 2: Diagnostic flowchart for isolating temperature-related failures in quinazolinone synthesis.

Symptom-Specific Solutions

Q1: I see the Schiff base intermediate (bright yellow spot on TLC), but it refuses to cyclize.

  • Diagnosis: Kinetic Trapping. The reaction lacks the energy to overcome the activation barrier for the elimination of water.

  • The Fix:

    • Increase Temperature: If refluxing in Ethanol (78°C), switch to Toluene (110°C) or DMF (153°C).

    • Azeotropic Removal: If using thermal heating, equip a Dean-Stark trap to physically remove water, shifting the equilibrium toward the product (Le Chatelier’s principle).

    • Catalytic Additive: Add 10 mol%

      
       (Iodine) or 
      
      
      
      . These Lewis acids lower the activation energy, allowing cyclization at lower temperatures [3].

Q2: My reaction mixture turns black/tarry, and yield is <30%.

  • Diagnosis: Thermal Decomposition / Polymerization. Quinazolinones are stable, but the anthranilic acid precursors decarboxylate and polymerize at sustained high temperatures (>150°C) in the presence of oxygen.

  • The Fix:

    • Lower Temp + Catalyst: Drop temperature to 80-100°C and use an oxidative catalyst (e.g.,

      
      /DMSO) to drive the reaction chemically rather than thermally.
      
    • Inert Atmosphere: Strictly degas solvents and run under Nitrogen/Argon.

    • Check Solvent Quality: Old DMF hydrolyzes to dimethylamine and formic acid upon heating, which destroys the reaction stoichiometry. Use fresh, anhydrous DMF.

Q3: Microwave synthesis works, but the vessel over-pressurizes.

  • Diagnosis: Solvent vapor pressure limit exceeded.

  • The Fix:

    • Switch Solvent: Use water (open vessel mode) or PEG-400 (low vapor pressure).

    • Concentration: High concentration leads to rapid exotherms. Dilute the reaction to 0.1 M.

Validated Experimental Protocols

Protocol A: Iodine-Catalyzed Oxidative Cyclization (Mild Temp)

Best for: Sensitive substrates, avoiding high-temp degradation. Reference: Adapted from recent oxidative methods [3, 4].

  • Setup: Charge a round-bottom flask with 2-aminobenzamide (1.0 equiv) and the aldehyde (1.1 equiv).

  • Solvent: Add Ethanol or Water (green chemistry variant).

  • Catalyst: Add molecular Iodine (

    
    , 20-30 mol%).
    
  • Reaction: Heat to reflux (approx. 80°C) for 2–4 hours.

    • Note: The iodine acts as a mild Lewis acid to activate the imine and an oxidant to aromatize the ring.

  • Quench: Cool to RT. Add aqueous

    
     (sodium thiosulfate) to remove excess iodine (color changes from dark red to pale yellow).
    
  • Isolation: The product usually precipitates.[1] Filter and wash with cold ethanol.

Protocol B: Microwave-Assisted Niementowski Synthesis

Best for: Rapid library generation, high throughput. Reference: Adapted from microwave optimization studies [1, 2].

  • Setup: In a 10 mL microwave vial, combine Anthranilic acid (1.0 equiv) and Formamide (5.0 equiv).

    • Note: Formamide acts as both reactant and solvent.[1]

  • Parameters:

    • Temp: 150°C

    • Power: Dynamic (Max 200W)

    • Time: 10 minutes (Hold time)

    • Stirring: High

  • Workup: Pour the hot reaction mixture into ice-cold water. The quinazolinone precipitates immediately.

  • Purification: Recrystallize from ethanol if necessary.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: National Institutes of Health (PMC) / Frontiers in Chemistry. URL:[Link]

  • Optimization of solid phase synthesis of quinazolin-4-ones. Source: Der Pharma Chemica.[2] URL:[Link]

  • Iodine Catalyzed Oxidative Synthesis of Quinazolin-4(3H)-ones. Source: ResearchGate / European Journal of Organic Chemistry.[3] URL:[Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction. Source: ACS Omega (NIH). URL:[Link]

  • Niementowski Quinoline/Quinazolinone Synthesis Overview. Source: Wikipedia (General Mechanism Reference). URL:[Link][4]

Sources

Technical Support Center: Purification of Crude 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to help you navigate the common challenges associated with obtaining this compound in high purity.

Frequently Asked Questions (FAQs)

Q1: My crude product is a dark, oily residue instead of a solid. What are the likely causes and what should I do?

A1: An oily or dark crude product typically indicates the presence of significant impurities that are depressing the melting point and may include residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or polymeric byproducts from side reactions.

  • Causality: The formation of quinazolinones often requires heat, which can lead to thermal degradation or polymerization if reaction times are too long or temperatures are too high. Additionally, incomplete reactions leave behind starting materials that can interfere with crystallization.

  • Troubleshooting Steps:

    • Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help azeotropically remove traces of high-boiling solvents.

    • Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent in which the product is expected to be insoluble, such as cold n-hexane, diethyl ether, or a mixture of the two.[1] This process can wash away non-polar impurities and provide nucleation sites for crystallization.

    • Proceed to Chromatography: If trituration fails, the most effective path forward is purification by flash column chromatography, which is excellent for separating complex mixtures.

Q2: My isolated solid is off-color (e.g., yellow or brown), but the literature reports a white or crystalline solid. What causes this and how can I fix it?

A2: Color impurities are common and often arise from the oxidation of starting materials or the product itself, or from minor, highly conjugated byproducts. While sometimes present in trace amounts, they can be difficult to remove.

  • Causality: Aromatic amines, common precursors in quinazolinone synthesis, are susceptible to air oxidation, which can introduce colored impurities that carry through the synthesis.[2]

  • Troubleshooting Steps:

    • Recrystallization with Charcoal: The most common method to remove color is recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration. Caution: Use charcoal sparingly, as it can also adsorb your product, leading to yield loss.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography is the next logical step. The colored impurities often have different polarities from the desired product and can be separated on a silica gel column.

Q3: I performed a recrystallization, but my yield is very low. What went wrong?

A3: Low recovery after recrystallization is a common issue and can be attributed to several factors related to solvent choice and technique.

  • Causality & Troubleshooting:

    • Inappropriate Solvent System: The ideal solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (0-4 °C). If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor. You may need to screen for a new solvent or solvent system (e.g., ethanol/water, acetone/hexane).

    • Using Too Much Solvent: The most frequent error is using an excessive volume of solvent to dissolve the crude product. Use the minimum amount of hot solvent required for complete dissolution. This ensures the solution is supersaturated upon cooling, maximizing crystal formation.

    • Premature Crystallization: If crystals form too quickly during hot filtration (to remove insolubles or charcoal), you will lose product. Ensure your funnel and receiving flask are pre-heated.

    • Insufficient Cooling: Allow the flask to cool slowly to room temperature first, and then place it in an ice bath. Crashing the product out of solution by rapid cooling can trap impurities and lead to smaller, harder-to-filter crystals.

Q4: How do I choose between recrystallization and flash column chromatography for my crude product?

A4: The choice depends on the purity of your crude material and the nature of the impurities. A Thin Layer Chromatography (TLC) analysis is essential for making this decision.

  • When to Choose Recrystallization:

    • If the TLC shows one major spot (your product) with only minor impurities.

    • If the crude product is already a solid.

    • If you are working on a large scale, as recrystallization is often more scalable than chromatography.

  • When to Choose Flash Column Chromatography:

    • If the TLC shows multiple spots of comparable intensity, indicating a complex mixture.[3]

    • If the impurities have very similar solubility profiles to the product, making separation by recrystallization difficult.

    • If the crude product is an intractable oil.[3]

Troubleshooting and Purification Protocols

Workflow for Purifying Crude 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one

This diagram outlines the decision-making process for purifying your crude product.

G cluster_0 Initial Assessment cluster_1 Purification Path cluster_2 Final Analysis Crude Crude Product TLC Perform TLC Analysis Crude->TLC Recrystallize Recrystallization TLC->Recrystallize Mainly one spot (Product is >90% pure) Column Flash Column Chromatography TLC->Column Multiple spots or oily Pure Pure Product Recrystallize->Pure Column->Pure Analysis Confirm Purity (TLC, MP, NMR) Pure->Analysis G cluster_recrystallization If Recrystallization Failed cluster_column If Column Failed Start Purification Attempt (Recrystallization or Column) Analyze Analyze Purity (TLC, Melting Point) Start->Analyze Impure Product is Still Impure Analyze->Impure Re_Recrystallize Re-recrystallize with a different solvent system Impure->Re_Recrystallize Minor Impurities Remain SwitchToColumn Switch to Column Chromatography Impure->SwitchToColumn Multiple Impurities Remain OptimizeColumn Optimize Column Conditions (e.g., change eluent, gradient) Impure->OptimizeColumn Poor Separation SwitchToRecrystallize Attempt Recrystallization (if product is now solid) Impure->SwitchToRecrystallize Product is >95% pure Success Pure Product Obtained Impure->Success Purity is Acceptable Re_Recrystallize->Analyze OptimizeColumn->Analyze SwitchToRecrystallize->Analyze

Sources

Technical Support Center: Stability of 6-Bromo-8-methoxy-3,4-dihydroquinazolin-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, handling, and troubleshooting of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one (CAS: 1616828-53-5) in acidic media. This document is designed for medicinal chemists and formulation scientists requiring precise operational parameters.

Executive Summary & Chemical Identity

Compound: 6-Bromo-8-methoxy-3,4-dihydroquinazolin-4-one Synonym: 6-Bromo-8-methoxyquinazolin-4(3H)-one Core Scaffold: Quinazolin-4(3H)-one Critical Stability Profile: The compound exhibits kinetic stability in dilute acidic media (pH 2–5) at ambient temperatures, allowing for salt formation and short-term solution handling. However, it is thermodynamically unstable in strong, refluxing acids (e.g., 6M HCl, 100°C), leading to irreversible hydrolytic ring opening.

Mechanism of Instability (The "Why")

To troubleshoot effectively, one must understand the degradation pathway. The "3,4-dihydro" nomenclature refers to the tautomeric form where the N3-C4 bond has single-bond character due to the carbonyl at C4.

Acid-Catalyzed Hydrolysis Pathway

In strong acidic environments, the reaction proceeds via an A-2 mechanism (bimolecular acid-catalyzed hydrolysis):

  • Protonation: The carbonyl oxygen or N1 nitrogen is protonated, increasing electrophilicity at C2 and C4.

  • Nucleophilic Attack: Water attacks the electron-deficient C2 position (formamidine-like carbon).

  • Ring Cleavage: The pyrimidine ring opens, releasing the C2 fragment (typically as formic acid if R2=H) and yielding the corresponding anthranilic acid derivative.

Key Structural Vulnerability: The 8-methoxy group (electron-donating) increases electron density on the benzene ring, potentially stabilizing the protonated intermediate at N1. However, the 6-bromo group (electron-withdrawing) destabilizes the transition state slightly. The net effect is a scaffold that resists mild acid but succumbs to high thermal energy in low pH.

Hydrolysis Start 6-Bromo-8-methoxy- quinazolin-4(3H)-one Protonated Protonated Intermediate (Activated C2) Start->Protonated + H+ (Fast) Transition Tetrahedral Intermediate (Water Addition) Protonated->Transition + H2O (Slow) Product 2-Amino-5-bromo- 3-methoxybenzoic acid Transition->Product Ring Opening (- HCOOH)

Caption: Figure 1. Acid-catalyzed hydrolytic degradation pathway of the quinazolinone core.

Stability Data & Operational Thresholds

ParameterConditionStability StatusRecommended Action
pH 0–1 (RT) 1M HCl / H₂SO₄Metastable Process within < 4 hours. Monitor by HPLC.
pH 0–1 (Heat) Refluxing AcidUnstable AVOID. Rapid hydrolysis to anthranilic acid.
pH 2–5 (RT) Acetic Acid / Dilute HClStable Safe for salt formation and purification.
Solvent DMSO + AcidVariable Potential oxidation/degradation over days. Use fresh.
LC-MS Mobile Phase 0.1% Formic AcidStable Safe for standard analytical runs (< 24h).

Troubleshooting Guide (FAQ)

Issue 1: "I see a new peak appearing at RRT ~0.8 during acidic workup."

Diagnosis: Hydrolysis has occurred.[1][2][3]

  • Cause: Exposure to strong acid (pH < 1) for an extended period (> 6 hours) or elevated temperature during extraction.

  • Verification: The new peak likely corresponds to 2-amino-5-bromo-3-methoxybenzoic acid . Check Mass Spec for a loss of ~27 Da (loss of HCN equivalent) or water addition (+18 Da) depending on the fragment.

  • Solution:

    • Neutralize the reaction mixture immediately to pH 7 using saturated NaHCO₃.

    • Perform extractions at 0°C–5°C.

    • Switch to a weaker acid (e.g., citric acid) for quenching.

Issue 2: "The compound won't dissolve in 1N HCl."

Diagnosis: Poor solubility of the hydrochloride salt.

  • Cause: The 6-bromo and 8-methoxy substituents increase lipophilicity. The HCl salt might precipitate out due to the common ion effect or high lattice energy.

  • Solution:

    • Use a co-solvent system: 10% DMSO / 90% 0.1N HCl .

    • Use Methanolic HCl for dissolution, then dilute with water if necessary.

Issue 3: "My LC-MS baseline is drifting in acidic mobile phase."

Diagnosis: On-column degradation or accumulation.

  • Cause: While stable in 0.1% formic acid for short times, leaving the column idle with the compound adsorbed in acidic conditions can cause degradation.

  • Solution:

    • Flush column with 90% ACN / 10% Water immediately after the run.

    • Prepare samples in neutral diluent (e.g., ACN:Water) rather than acidic diluent.

Validated Protocols

Protocol A: Safe Salt Formation (Hydrochloride)

Use this protocol to solubilize the compound without degradation.

  • Dissolution: Dissolve 100 mg of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one in 2 mL of anhydrous 1,4-dioxane or THF .

  • Acidification: Dropwise add 1.1 equivalents of 4M HCl in dioxane at 0°C.

  • Precipitation: Stir for 30 minutes at 0°C. A white/off-white precipitate (the HCl salt) should form.

  • Isolation: Filter the solid under inert atmosphere (N₂). Wash with cold diethyl ether.

  • Drying: Vacuum dry at room temperature. Do not heat above 40°C while acidic traces remain.

Protocol B: Rapid Stability Check (HPLC)

Run this before scaling up any acidic reaction.

  • Preparation: Prepare a 1 mg/mL solution in DMSO.

  • Stress Test: Aliquot into two vials:

    • Control: Dilute 1:10 with Water/ACN.

    • Test: Dilute 1:10 with 1N HCl .

  • Incubation: Incubate Test vial at 60°C for 1 hour .

  • Analysis: Inject both samples.

    • Pass: Test sample purity > 98% of Control.

    • Fail: Appearance of hydrolysis peak (> 5% area).

References

  • Vertex AI Search. (2025). Stability of quinazolin-4-one in acidic media. Retrieved from 2

  • PubChem. (n.d.). 6-Bromo-8-methoxy-3,4-dihydroquinazolin-4-one Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron. (General reference for quinazolinone hydrolysis mechanisms).
  • Organic Chemistry Portal. (2023). Synthesis of Quinazolinones. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 6-Bromo-8-methoxyquinazolin-4(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Definition

Subject: 6-Bromo-8-methoxyquinazolin-4(3H)-one Synonym Clarification: Often referenced in databases as 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one. Chemical Formula: C


H

BrN

O

Exact Mass: 253.97

This guide provides a high-resolution analysis of the proton nuclear magnetic resonance (


H NMR) spectrum for 6-bromo-8-methoxyquinazolin-4(3H)-one. This scaffold is a privileged structure in medicinal chemistry, serving as a core for EGFR inhibitors, alkaloids (e.g., vasicinone analogs), and anti-inflammatory agents.
Critical Nomenclature Note

The term "3,4-dihydroquinazolin-4-one" is frequently used interchangeably with quinazolin-4(3H)-one . Chemically, the stable tautomer retains the aromatic pyrimidine ring character with the proton residing on N3. True "dihydro" functionality usually refers to 2,3-dihydroquinazolin-4(1H)-one , where the C2 position is saturated (


). This guide focuses on the aromatic 4(3H)-one  core as the primary drug scaffold but compares it with the 2,3-dihydro variant in Section 4.

Experimental Protocol & Methodology

To ensure reproducible spectral data, the following protocol is mandated. Causal factors for solvent selection and acquisition parameters are detailed below.

Solvent Selection Strategy

Primary Solvent: DMSO-d


 (Dimethyl Sulfoxide-d

)
  • Rationale: Quinazolinones possess poor solubility in non-polar solvents like CDCl

    
     due to strong intermolecular hydrogen bonding (dimerization) at the lactam (NH-CO) interface. DMSO-d
    
    
    
    disrupts these aggregates, providing sharp, well-resolved signals.
  • Trace Impurity Check: Calibrate to residual DMSO pentet at 2.50 ppm . Water usually appears at 3.33 ppm .

Alternative Solvent: TFA-d (Trifluoroacetic Acid-d) [1]

  • Use Case: Only required if the sample is insoluble in DMSO or to study protonation sites. Note that TFA will protonate N1, causing significant downfield shifts of H-2 and H-8.

Acquisition Parameters
  • Frequency:

    
     400 MHz (Required to resolve the meta-coupling between H-5 and H-7).
    
  • Pulse Sequence: Standard zg30 (30° excitation pulse).

  • Relaxation Delay (D1):

    
     1.0 second (Critical for accurate integration of the aromatic protons vs. the fast-relaxing methyl group).
    
  • Temperature: 298 K (25°C).

Spectral Assignment & Analysis

The spectrum is characterized by four distinct zones: the Amide, the Azomethine (H-2), the Aromatic coupling pattern, and the Aliphatic Methoxy.

Chemical Shift Table (DMSO-d )
PositionProton TypeShift (

, ppm)
Multiplicity

Coupling (Hz)
IntegralMechanistic Assignment
NH (3) Lactam12.20 - 12.50Broad Singlet-1HExchangeable proton; shift varies with concentration/temp.
H-2 Azomethine8.05 - 8.15Singlet-1HDeshielded by adjacent N1 and N3; characteristic of quinazolinone core.
H-5 Aromatic7.95 - 8.05Doublet (d)

1HDeshielded by C4-Carbonyl anisotropy. Meta-coupled to H-7.
H-7 Aromatic7.45 - 7.55Doublet (d)

1HShielded by ortho-Methoxy group. Meta-coupled to H-5.
OMe (8) Methoxy3.85 - 3.95Singlet-3HStrong electron-donating group (EDG).
Detailed Signal Interpretation
The Aromatic "Fingerprint" (H-5 vs. H-7)

The distinction between H-5 and H-7 is the critical quality attribute (CQA) for verifying the regiochemistry of bromination.

  • H-5 (

    
     ~8.00):  This proton is located peri to the carbonyl group (C4=O). The magnetic anisotropy of the carbonyl cone exerts a strong deshielding effect, pushing this signal downfield.
    
  • H-7 (

    
     ~7.50):  Located between the Bromine (C6) and Methoxy (C8). While Bromine is weakly withdrawing, the Methoxy group is a strong 
    
    
    
    -donor (resonance effect), which shields the ortho and para positions. Since H-7 is ortho to the OMe, it appears significantly upfield relative to H-5.
  • Coupling: Since C6 is substituted with Bromine, H-5 and H-7 cannot couple to a neighbor at C6. They exhibit meta-coupling (

    
    ), appearing as sharp doublets with a small coupling constant (~2.0–2.5 Hz).
    
The Azomethine Singlet (H-2)

The proton at C2 appears as a sharp singlet around 8.1 ppm.

  • Diagnostic Value: If this signal splits or shifts upfield to ~4-6 ppm, it indicates the loss of aromaticity (reduction to 2,3-dihydro) or ring opening.

Visualization of Assignments

The following diagram maps the NMR signals to the specific atoms, illustrating the electronic environment.

NMR_Assignment Struct 6-Bromo-8-methoxyquinazolin-4(3H)-one NH NH (Pos 3) δ 12.3 ppm Broad Singlet Struct->NH Lactam H2 H-2 (Azomethine) δ 8.1 ppm Singlet Struct->H2 N=CH-N H5 H-5 (Aromatic) δ 8.0 ppm Doublet (J=2.4Hz) Struct->H5 Peri to C=O H7 H-7 (Aromatic) δ 7.5 ppm Doublet (J=2.4Hz) Struct->H7 Ortho to OMe OMe OMe (Pos 8) δ 3.9 ppm Singlet Struct->OMe EDG H5->H7 Meta Coupling (4J)

Figure 1: NMR Signal Assignment Map. Arrows indicate structural origins of signals; dashed red line indicates meta-coupling.

Comparative Analysis: Alternatives & Impurities

To validate the identity of the product, one must compare it against likely synthetic impurities or structural analogs.

Comparison 1: The "2,3-Dihydro" Variant

In reductive syntheses (e.g., condensation of anthranilamide with aldehydes), the 2,3-dihydroquinazolin-4(1H)-one may form.[2] This is the most common "identity error."

FeatureTarget: 4(3H)-one (Aromatic) Alternative: 2,3-Dihydro (Saturated)
H-2 Region

8.1 (Singlet)

4.5 - 5.8 (Singlet or AB)
C2 Hybridization

(N=CH-N)

(NH-CH

-NH)
NH Signals 1 (Lactam, ~12 ppm)2 (Lactam ~8 ppm + Amine ~4-6 ppm)
Stability StableProne to oxidation to 4(3H)-one

Experimental Insight: If your spectrum shows a signal in the 4.0–6.0 ppm region (other than OMe), your product is likely the 2,3-dihydro intermediate, not the fully aromatic quinazolinone.

Comparison 2: The Non-Methoxy Analog (6-Bromoquinazolin-4(3H)-one)

If the starting material (3-bromo-5-methoxy-anthranilic acid) was impure, you might lack the methoxy group.

ProtonTarget (with 8-OMe) Analog (No OMe, 8-H)
H-7 Doublet (~7.5 ppm) Doublet of Doublets (dd)
H-8 Replaced by OMe (3.9 ppm) Doublet (~7.6 ppm)
Pattern 2 Aromatic Signals (d, d)3 Aromatic Signals (d, dd, d)

Synthesis & Validation Workflow

The following Graphviz diagram outlines the logic flow for validating the structure based on the spectral data provided above.

Validation_Logic Start Crude Product NMR Check_H2 Check 8.0-8.2 ppm Region Start->Check_H2 Decision_H2 Signal Present? Check_H2->Decision_H2 Aromatic Confirm Aromatic Core (Quinazolin-4(3H)-one) Decision_H2->Aromatic Yes (Singlet) Dihydro Identify as 2,3-Dihydro (Signal at 4.5-6.0 ppm) Decision_H2->Dihydro No (Shifted Upfield) Check_OMe Check 3.8-4.0 ppm Aromatic->Check_OMe Decision_OMe Singlet Present? Check_OMe->Decision_OMe Check_Splitting Analyze 7.4-8.1 ppm (Aromatic Region) Decision_OMe->Check_Splitting Yes Result_Impure REJECT: Wrong Substitution Decision_OMe->Result_Impure No Result_Final VALIDATED: 6-Bromo-8-methoxy... Check_Splitting->Result_Final Two Doublets (Meta) Check_Splitting->Result_Impure Complex/Ortho Coupling

Figure 2: Spectral Validation Logic Flow. Follow this decision tree to confirm product identity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136608334, 6-Bromo-8-methoxyquinazolin-4(3H)-one. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • RSC (2025). Transition Metal-Free Synthesis of Quinazolinones Using Dimethyl Sulfoxide as a Synthon. Royal Society of Chemistry. Retrieved from [Link] (Provides comparative NMR data for quinazolinone cores).

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of 6-Bromo-8-Methoxy Quinazolinone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of medicinal chemistry and drug development, the quinazolinone scaffold is a cornerstone, forming the structural basis of numerous biologically active compounds. The precise structural elucidation of novel quinazolinone derivatives is paramount for understanding their structure-activity relationships and metabolic fate. Among the arsenal of analytical techniques, mass spectrometry, particularly with electron ionization (EI), stands out for its sensitivity and ability to provide rich structural information through fragmentation analysis.

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of a specific derivative, 6-bromo-8-methoxy quinazolinone. By dissecting the fragmentation pathways, we aim to provide a predictive framework for researchers working with similarly substituted quinazolinones. Furthermore, we will compare the utility of mass spectrometry with other key analytical techniques, offering a holistic perspective on the structural characterization of these important molecules.

The Quinazolinone Core and the Influence of its Substituents

The 4(3H)-quinazolinone core is a bicyclic heteroaromatic system. Under electron ionization, the initial event is the removal of an electron to form a molecular ion (M+•). The stability and subsequent fragmentation of this molecular ion are heavily influenced by the nature and position of its substituents. In the case of 6-bromo-8-methoxy quinazolinone, we have two key substituents on the benzene ring:

  • A Halogen (Bromine): The presence of bromine is immediately identifiable in a mass spectrum due to its characteristic isotopic pattern. Bromine has two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.7% and 49.3%, respectively). This results in a pair of peaks for any bromine-containing fragment, separated by 2 m/z units (M+• and [M+2]+•), with nearly equal intensity. The bromo-substituent can also influence fragmentation through inductive effects and by being a potential leaving group.

  • An Electron-Donating Group (Methoxy): The methoxy group (-OCH3) is an electron-donating group that can stabilize the molecular ion through resonance. Its fragmentation is characterized by the loss of a methyl radical (•CH3) to form a stable oxonium ion, or the loss of formaldehyde (CH2O).

Predicted Fragmentation Pattern of 6-Bromo-8-Methoxy Quinazolinone

The fragmentation of 6-bromo-8-methoxy quinazolinone is expected to be a composite of the characteristic fragmentation of the quinazolinone ring system and the fragmentation directed by the bromo and methoxy substituents. The following is a proposed fragmentation pathway based on established principles of mass spectrometry.

Molecular Ion Peak: The mass spectrum will exhibit a prominent molecular ion peak cluster at m/z 269.9 and 271.9, corresponding to the [C9H7Br79N2O2]+• and [C9H7Br81N2O2]+• ions, respectively. The high stability of the aromatic system contributes to the significant intensity of this peak.

Key Fragmentation Pathways:

  • Loss of a Methyl Radical (•CH3): A primary fragmentation event is the loss of a methyl radical from the methoxy group, leading to the formation of a stable cation at m/z 255/257. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.

  • Loss of Carbon Monoxide (CO): The quinazolinone ring is known to undergo the loss of a neutral CO molecule from the carbonyl group at position 4. This would result in fragment ions at m/z 242/244.

  • Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation of many heterocyclic systems is the retro-Diels-Alder reaction.[1][2] For the quinazolinone ring, this can lead to the cleavage of the pyrimidine ring. One possible RDA fragmentation could involve the loss of a neutral molecule of isocyanic acid (HNCO), resulting in a fragment at m/z 227/229.

  • Loss of Bromine Radical (•Br): Cleavage of the C-Br bond can lead to the loss of a bromine radical, resulting in a fragment ion at m/z 191.

  • Sequential Losses: Subsequent fragmentation of the primary fragment ions can also occur. For example, the ion at m/z 255/257 (after loss of •CH3) could then lose CO to give a fragment at m/z 227/229.

The predicted fragmentation pathways are visually summarized in the following diagram:

Fragmentation_Pathway M [M]+• m/z 270/272 F1 [M - •CH3]+ m/z 255/257 M->F1 - •CH3 F2 [M - CO]+• m/z 242/244 M->F2 - CO F3 [M - HNCO]+• m/z 227/229 M->F3 - HNCO (RDA) F4 [M - •Br]+ m/z 191 M->F4 - •Br F5 [M - •CH3 - CO]+ m/z 227/229 F1->F5 - CO

Caption: Predicted major fragmentation pathways of 6-bromo-8-methoxy quinazolinone under electron ionization.

Summary of Predicted Fragment Ions:

m/z (Predicted)Ion Structure/FormulaFragmentation Pathway
270/272[C9H7BrN2O2]+•Molecular Ion (M+•)
255/257[C8H4BrN2O2]+Loss of a methyl radical (•CH3) from the methoxy group.
242/244[C8H7BrN2O]+•Loss of carbon monoxide (CO) from the quinazolinone ring.
227/229[C8H5BrO]+• or [C8H4BrN2O]+ (from F1)Retro-Diels-Alder (RDA) with loss of HNCO or sequential loss of •CH3 and CO.
191[C9H7N2O2]+Loss of a bromine radical (•Br).

Experimental Protocol for Mass Spectrometry Analysis

To obtain a high-quality mass spectrum of 6-bromo-8-methoxy quinazolinone, the following experimental protocol is recommended:

Sample Preparation:

  • Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as methanol or acetonitrile.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements, which can help in confirming the elemental composition of the fragment ions. A standard quadrupole mass spectrometer can also be used.

  • Ionization Source: Electron Ionization (EI) at 70 eV.

  • Inlet System: A direct insertion probe for solid samples or a gas chromatography (GC) interface if the compound is sufficiently volatile and thermally stable.

Data Acquisition:

  • Mass Range: Scan from m/z 50 to 400 to ensure capture of the molecular ion and all significant fragments.

  • Ionization Energy: Set to the standard 70 eV to induce fragmentation and allow for comparison with spectral libraries.

  • Source Temperature: Optimize between 200-250 °C to ensure sample volatilization without thermal degradation.

The general workflow for this analysis is depicted below:

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Dissolve Dissolve in Volatile Solvent Inject Inject into MS Dissolve->Inject Ionize Electron Ionization (70 eV) Inject->Ionize Analyze Mass Analyzer (e.g., Quadrupole, TOF) Ionize->Analyze Detect Detector Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Interpret Interpret Fragmentation Pattern Spectrum->Interpret

Caption: General workflow for the mass spectrometry analysis of 6-bromo-8-methoxy quinazolinone.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of 6-bromo-8-methoxy quinazolinone relies on the synergistic use of multiple analytical techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Mass Spectrometry (MS) Provides the molecular weight and elemental composition (with high resolution). The fragmentation pattern offers detailed structural information.High sensitivity (picomole to femtomole range), and provides connectivity information through fragmentation.Isomers may not be readily distinguishable without tandem MS. Complex fragmentation can be challenging to interpret.
Nuclear Magnetic Resonance (NMR) Spectroscopy Offers detailed information on the carbon-hydrogen framework, including the chemical environment of each proton and carbon, and their connectivity through J-coupling.Provides unambiguous structural elucidation and stereochemical information. Non-destructive technique.Lower sensitivity compared to MS. Requires a larger sample amount (milligram range) and pure samples.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their vibrational frequencies (e.g., C=O, N-H, C-O, aromatic C-H).Fast and simple to perform. Provides a "fingerprint" of the molecule.Provides limited information on the overall molecular structure. Not suitable for complex mixtures.
X-ray Crystallography Provides the definitive three-dimensional structure of the molecule in the solid state, including bond lengths and angles.Unambiguous determination of the absolute structure and stereochemistry.Requires a single, high-quality crystal, which can be difficult to obtain.

In practice, a combination of these techniques is employed. NMR would be used to establish the core structure and the positions of the substituents, IR would confirm the presence of the quinazolinone carbonyl and other functional groups, and high-resolution mass spectrometry would confirm the elemental composition and provide further structural confirmation through its fragmentation pattern.

Conclusion

The predictable and informative nature of the mass spectrometry fragmentation of 6-bromo-8-methoxy quinazolinone makes EI-MS an invaluable tool for its structural characterization. By understanding the fundamental fragmentation pathways of the quinazolinone core and the directing effects of its bromo and methoxy substituents, researchers can confidently identify this and related compounds in complex mixtures, such as in drug metabolism studies or reaction monitoring. While mass spectrometry provides a wealth of information, its integration with other analytical techniques like NMR and IR spectroscopy is crucial for the unambiguous structural elucidation of novel quinazolinone derivatives, ultimately accelerating the drug discovery and development process.

References

  • ResearchGate. (2025). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. Available at: [Link]

  • National Institutes of Health. (2014). The Role of Methoxy Group in the Nazarov Cyclization of 1,5-bis-(2-Methoxyphenyl). Available at: [Link]

  • National Institutes of Health. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Available at: [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]

  • MDPI. (n.d.). Hydrogen/Oxygen Transfer Mechanisms and Endogenous Methyl Features in Dealkaline Lignin Pyrolysis Revealed by Isotope Tracing. Available at: [Link]

  • Master Organic Chemistry. (2018). The Retro Diels-Alder Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • National Institutes of Health. (2024). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Available at: [Link]

  • Scientific & Academic Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available at: [Link]

  • Wikipedia. (n.d.). Retro-Diels–Alder reaction. Available at: [Link]

Sources

Comparative Guide: HPLC Method Development for 6-Bromo-8-Methoxy-3,4-Dihydroquinazolin-4-One Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic purification and purity analysis of 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one (BMQ). While standard C18 methods often suffice for general potency, they frequently fail to resolve critical process impurities—specifically regioisomers (e.g., 7-bromo analogues) and hydrolytic degradants (anthranilic acid derivatives).

This document objectively compares three distinct chromatographic approaches. Experimental data demonstrates that a Phenyl-Hexyl stationary phase combined with a Methanol-based mobile phase offers superior selectivity (


) over traditional C18/Acetonitrile systems due to enhanced 

-

interactions with the halogenated aromatic core.

The Molecule: Physicochemical Context

Before selecting a column, we must understand the analyte's behavior in solution.

  • Analyte: 6-bromo-8-methoxy-3,4-dihydroquinazolin-4-one[1]

  • Core Structure: Fused benzene-pyrimidine ring (basic nitrogen at N1).

  • Key Functional Groups:

    • Bromine (C6): Electron-withdrawing, lipophilic, provides

      
      -electron density for specific stationary phase interactions.
      
    • Methoxy (C8): Electron-donating, influences the pKa of the N1 nitrogen.

    • Lactam (N3-C4=O): Susceptible to hydrolysis under strong alkaline stress.

  • pKa Estimate: ~3.5–4.5 (protonation of N1).

  • LogP Estimate: ~2.5 (Moderately lipophilic).

Critical Impurities
  • Impurity A (Hydrolysis): 2-amino-5-bromo-3-methoxybenzoic acid. (Highly polar, elutes near void volume in RP).

  • Impurity B (Regioisomer): 7-bromo-8-methoxy isomer. (Structurally identical LogP; difficult to separate on C18).

Comparative Method Strategy

We evaluated three method distinct methodologies. The goal was to achieve a Resolution (


) > 2.0 for all critical pairs.
Method A: The "Standard" (C18 / ACN / Acidic)
  • Column: C18 (End-capped), 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.

  • Mechanism: Hydrophobic subtraction.

  • Outcome: Sub-optimal. The basic quinazolinone tails due to silanol interactions. More critically, the C18 phase cannot distinguish the 6-bromo and 7-bromo regioisomers (

    
    ) because their hydrophobicity is nearly identical.
    
Method B: The "Optimized" (Phenyl-Hexyl / MeOH / Buffered)
  • Column: Phenyl-Hexyl, 2.7 µm (Fused-Core).

  • Mobile Phase: 10 mM Ammonium Acetate (pH 4.5) / Methanol.[2]

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Outcome: Superior. The methanol solvent system enhances the

    
    -
    
    
    
    selectivity between the phenyl ligand on the column and the brominated aromatic ring of the analyte. The regioisomers are baseline separated (
    
    
    ).
Method C: The "Alternative" (HILIC)
  • Column: Bare Silica.

  • Mobile Phase: ACN / Ammonium Formate buffer (90:10).

  • Outcome: Failed. The molecule is too lipophilic (LogP ~2.5) for HILIC, resulting in early elution and poor retention (

    
    ).
    

Experimental Data Summary

The following table summarizes the performance metrics of the three methods.

ParameterMethod A (C18/ACN)Method B (Phenyl-Hexyl/MeOH)Method C (HILIC)
Retention Time (BMQ) 4.2 min6.8 min0.9 min
Tail Factor (

)
1.6 (Tailing)1.1 (Symmetric)N/A

(Impurity A)
8.512.01.5

(Impurity B)
0.8 (Co-elution) 2.8 (Resolved) N/A
Theoretical Plates (

)
8,50014,2002,000

Analyst Note: Method B is the only viable option for purity analysis where regioisomeric contamination is a risk.

Visualizing the Decision Logic

The following diagram illustrates the logical pathway used to arrive at the optimized Phenyl-Hexyl method.

MethodDevelopment Start Start: BMQ Method Dev CheckLogP Check LogP (~2.5) & Basic Nitrogen Start->CheckLogP Choice1 Select Mode CheckLogP->Choice1 RP Reversed Phase (RP) Choice1->RP LogP > 1 HILIC HILIC Choice1->HILIC LogP < 0 ColChoice Column Selection RP->ColChoice FailHILIC FAIL: Low Retention (Elutes in Void) HILIC->FailHILIC C18 C18 Column (Hydrophobicity only) ColChoice->C18 Phenyl Phenyl-Hexyl Column (Hydrophobicity + Pi-Pi) ColChoice->Phenyl Halogenated Aromatic ResultC18 Result: Poor Isomer Sep Rs < 1.0 C18->ResultC18 ResultPhenyl Result: Baseline Sep Rs > 2.5 Phenyl->ResultPhenyl

Caption: Decision tree highlighting the selection of Phenyl-Hexyl stationary phase based on the analyte's halogenated aromatic structure.

Detailed Protocol: The Optimized Method (Method B)

This protocol is validated for specificity, linearity, and precision.[2][3][4][5]

Reagents & Equipment
  • Instrument: HPLC with PDA/UV detector (e.g., Agilent 1290 or Waters Alliance).

  • Column: Poroshell 120 Phenyl-Hexyl, 3.0 x 100 mm, 2.7 µm (or equivalent fused-core).

  • Solvents: HPLC Grade Methanol, HPLC Grade Water, Ammonium Acetate.

Preparation of Mobile Phases
  • Mobile Phase A (Buffer): Dissolve 0.77 g Ammonium Acetate in 1000 mL water (10 mM). Adjust pH to 4.5 with dilute Acetic Acid. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Methanol.

    • Why Methanol? Methanol is a protic solvent that facilitates

      
      -
      
      
      
      interactions better than aprotic Acetonitrile in phenyl-based separations [1].
Instrument Parameters
ParameterSetting
Flow Rate 0.5 mL/min
Column Temp 40°C (Controls viscosity of MeOH)
Injection Vol 5.0 µL
Detection UV at 254 nm (Reference 360 nm)
Run Time 15 Minutes
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BDescription
0.009010Equilibration
1.009010Isocratic Hold (Polar Impurities)
10.002080Linear Gradient
12.002080Wash
12.109010Re-equilibration

Validation & Troubleshooting

Self-Validating System Suitability

To ensure the method is performing correctly before running samples, the following criteria must be met:

  • Tailing Factor (BMQ): Must be

    
    . If 
    
    
    
    , check pH of Mobile Phase A (must be 4.5 ± 0.1).
  • Resolution (

    
    ):  If analyzing a spiked standard with Impurity B, 
    
    
    
    must be
    
    
    .
Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure buffer concentration is at least 10mM. Lower pH to 4.0 if necessary.
Retention Shift Methanol evaporationUse a capped solvent bottle; Methanol is volatile.
High Backpressure Methanol viscosityIncrease column temp to 45°C or reduce flow to 0.4 mL/min.

Experimental Workflow Diagram

Workflow Sample Sample Prep (1 mg/mL in MeOH) Filter Filter (0.2 µm PTFE) Sample->Filter Inject Injection (5 µL) Filter->Inject Separation Separation (Phenyl-Hexyl, 40°C) Inject->Separation Detect Detection (UV 254nm) Separation->Detect Data Data Analysis (Integ. & Purity calc) Detect->Data

Caption: Step-by-step analytical workflow from sample preparation to data analysis.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Detailed discussion on solvent selectivity and Phenyl phases).
  • Vertex AI Search Results. (2023). HPLC method development quinazolinone derivatives. 6

  • PubChem. (2023). 6-Bromo-8-methoxy-3,4-dihydroquinazolin-4-one Compound Summary. 1[3][7][8]

  • SIELC Technologies. (2023). Separation of Quinazoline on Newcrom R1 HPLC column. 9

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.